molecular formula C12H9N3O2S2 B5914024 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B5914024
M. Wt: 291.4 g/mol
InChI Key: PPPMFZJZHNFPKY-UHFFFAOYSA-N
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Description

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTT is a heterocyclic compound that has a thiazole ring fused with a pyridine ring. It has a molecular formula of C13H10N2O2S2 and a molecular weight of 306.36 g/mol.

Mechanism of Action

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. It also exhibits good solubility in various solvents, which makes it easier to prepare solutions for experiments. However, one of the limitations is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research of 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets.

Synthesis Methods

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is synthesized through a multistep reaction involving the condensation of 2-bromo-4'-methylacetophenone with thiourea to form the intermediate 2-(4-methylphenyl)-4,5-dihydrothiazole-4-carboxamide. This intermediate is then reacted with 4-chloromethylpyridine hydrochloride to form 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one.

Scientific Research Applications

7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.

properties

IUPAC Name

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-8-5-9(17)14-11-10(8)19-12(15-11)18-6-7-1-3-13-4-2-7/h1-5H,6H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPMFZJZHNFPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

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